- Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl BoronatesSynthesis, 2022, 54(5), 1339-1346,
Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

914675-52-8 structure
商品名:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
CAS番号:914675-52-8
MF:C18H21BO2
メガワット:280.169145345688
MDL:MFCD14636459
CID:860159
PubChem ID:59207619
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- Biphenyl-2-boronic acid pinaco
- Biphenyl-2-boronic acid pinacol ester
- 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
- 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-104279
- 2-Biphenylboronic acid pinacol ester
- SY256538
- EN300-12577911
- A1-24357
- 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- CS-0175012
- A12934
- SCHEMBL12390740
- 914675-52-8
- AKOS037644957
- MFCD14636459
- AS-55712
-
- MDL: MFCD14636459
- インチ: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
- InChIKey: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1
計算された属性
- せいみつぶんしりょう: 280.16300
- どういたいしつりょう: 280.1634601g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- ゆうかいてん: 76-79℃
- すいようせい: Insoluble in water. Soluble in organic solvents.
- PSA: 18.46000
- LogP: 3.65280
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane セキュリティ情報
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-5g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 5g |
808.0CNY | 2021-07-14 | |
abcr | AB255899-1 g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2023-04-27 | |
Enamine | EN300-12577911-0.5g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 0.5g |
$125.0 | 2023-07-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-1g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 1g |
239.0CNY | 2021-07-14 | |
Chemenu | CM219927-10g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 95% | 10g |
$233 | 2022-08-31 | |
eNovation Chemicals LLC | Y1198734-5g |
Biphenyl-2-boronic Acid Pinacol Ester |
914675-52-8 | 97% | 5g |
$155 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245682-25g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 98% | 25g |
¥3325.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1049773-5g |
Biphenyl-2-boronic acid pinaco |
914675-52-8 | 95% | 5g |
$155 | 2024-06-06 | |
abcr | AB255899-1g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2025-02-21 | |
Enamine | EN300-12577911-0.25g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 0.25g |
$70.0 | 2023-07-06 |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Polyethylene glycol (PEG-2000) ; rt → 50 °C
1.2 6 h, 110 °C
1.2 6 h, 110 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine , Cuprous iodide Solvents: Toluene ; 1 min, rt; 24 h, 80 °C
リファレンス
- Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond FunctionalizationsJournal of the American Chemical Society, 2015, 137(45), 14313-14318,
合成方法 3
はんのうじょうけん
1.1 Catalysts: Tricyclohexylphosphine , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Hexane ; 12 h, 80 °C
1.2 Solvents: Hexane ; 12 h, 80 °C
リファレンス
- Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavageOrganic Letters, 2016, 18(11), 2758-2761,
合成方法 4
はんのうじょうけん
1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ; 16 h, 115 °C
リファレンス
- Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid FluoridesJournal of the American Chemical Society, 2019, 141(43), 17322-17330,
合成方法 5
はんのうじょうけん
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
リファレンス
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic EstersJournal of Organic Chemistry, 2010, 75(11), 3893-3896,
合成方法 6
はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 5 min, 25 °C; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
リファレンス
- Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving groupTetrahedron Letters, 2015, 56(23), 3032-3033,
合成方法 7
はんのうじょうけん
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
リファレンス
- Nickel-catalyzed decarbonylative borylation of aroyl fluoridesChemical Communications (Cambridge, 2018, 54(99), 13969-13972,
合成方法 8
はんのうじょうけん
1.1 Solvents: Diethyl ether ; 18 h, rt
リファレンス
- Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated HeterocyclesAngewandte Chemie, 2019, 58(20), 6554-6558,
合成方法 9
はんのうじょうけん
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 16 h, rt
リファレンス
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic EstersJournal of Organic Chemistry, 2010, 75(11), 3893-3896,
合成方法 10
はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
リファレンス
- An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolboraneSynlett, 2006, (12), 1867-1870,
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
リファレンス
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond ActivationOrganic Letters, 2021, 23(12), 4588-4592,
合成方法 12
はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
リファレンス
- Copper-Catalyzed ipso-Borylation of FluoroarenesACS Catalysis, 2017, 7(7), 4535-4541,
合成方法 13
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , Silica Solvents: Benzene ; 10 h, 60 °C
リファレンス
- Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane LigandAngewandte Chemie, 2011, 50(36), 8363-8366,
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ; 42 h, 100 °C
リファレンス
- Copper-catalysed borylation of aryl chloridesOrganic & Biomolecular Chemistry, 2019, 17(27), 6601-6606,
合成方法 15
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium sulfate Solvents: Tetrahydrofuran ; 2 d, 20 °C
リファレンス
- Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive ReagentsChemistry - A European Journal, 2020, 26(24), 5449-5458,
合成方法 16
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic EstersJournal of Organic Chemistry, 2011, 76(23), 9602-9610,
合成方法 17
はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with DiboronsOrganic Letters, 2016, 18(12), 2966-2969,
合成方法 18
はんのうじょうけん
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 72 h, 170 °C
リファレンス
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of OrganoboronatesChemistry - A European Journal, 2016, 22(47), 16787-16790,
合成方法 19
はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Cobalt-Catalyzed C-F Bond Borylation of Aryl FluoridesOrganic Letters, 2018, 20(22), 7249-7252,
合成方法 20
はんのうじょうけん
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
リファレンス
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
合成方法 21
はんのうじょうけん
1.1 Reagents: Triethylamine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
リファレンス
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
合成方法 22
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
リファレンス
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activationChemRxiv, 2021, 1, 1-6,
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials
- 2-Bromo-1,1'-biphenyl
- 2-Chlorobiphenyl
- 2,3-Dimethylbutane-2,3-diol
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- [1,1'-biphenyl]-2-ylboronic acid
- 2-Fluorobiphenyl
- Pinacolborane
- 2-Phenylbenzoic acid
- BENZENE, (1,3-BUTADIENYLTHIO)-
- 1,1'-Biphenyl, 2-(methylthio)-
- 1,3,2-Dioxaborolane, 2-(4-iodobutoxy)-4,4,5,5-tetramethyl-
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 関連文献
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane) 関連製品
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)
- 356570-53-1(2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2229198-94-9(2-(2,4-dimethoxypyridin-3-yl)acetic acid)
- 1261824-84-3(3-Fluoro-3'-(trifluoromethyl)biphenyl-2-carbonyl chloride)
- 2138388-62-0(2-{1-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethyl-1H-pyrazol-4-yl}ethan-1-ol)
- 118-62-7(N-Allyl-2-hydroxybenzamide)
- 2408963-08-4(5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenecarboxylic acid)
- 954714-75-1(N-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:914675-52-8)4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

清らかである:99%/99%
はかる:25g/100g
価格 ($):312.0/1030.0